Hentriacontanoic acid
Description
This compound has been reported in Pedalium murex, Chamaecrista kleinii, and other organisms with data available.
Structure
2D Structure
Properties
IUPAC Name |
hentriacontanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(32)33/h2-30H2,1H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLMUMPTRGEPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191623 | |
| Record name | Hentriacontanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Hentriacontanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
38232-01-8 | |
| Record name | Hentriacontanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38232-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hentriacontanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038232018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hentriacontanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HENTRIACONTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8P9L2CU4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Natural Occurrence and Biogeochemical Distribution
Environmental Reservoirs and Natural Sources
Hentriacontanoic acid is found in a variety of natural sources, ranging from plant cuticles to ancient sediments. Its presence in these reservoirs is a result of its biosynthesis by living organisms and its persistence in the environment.
Plants: This fatty acid is a common component of plant waxes, where it plays a crucial role in forming a protective barrier on the cuticle against water loss and other environmental stresses. It has been identified in various plants, including:
Pedalium murex
Chamaecrista kleinii
Rice straw (Oryza sativa)
Papyrus (Cyperus papyrus) stems
Black elderberry (Sambucus nigra) nih.gov
Euphorbia piscatoria and Vanilla madagascariensis nih.gov
Animals: In the animal kingdom, this compound is a known constituent of beeswax, produced by honeybees of the genus Apis. medchemexpress.comresearchgate.net It is also found in lanolin (wool grease). medchemexpress.com The compound has also been detected in marine organisms, such as the sponge Petrosia pellasarca.
Geological and Soil Environments: this compound is a significant component of certain types of waxes derived from geological deposits. It can be extracted from peat wax and montan wax, which are considered substantial natural reservoirs for very-long-chain fatty acids. wikipedia.orghaz-map.com Its stability allows it to be preserved in sediments over geological timescales, making it a subject of interest in studies of past environments. The compound also serves as a model for studying the biodegradation of long-chain hydrocarbons in the environment. smolecule.com
Interactive Data Table: Occurrence of this compound in Natural Sources
| Kingdom | Source Type | Specific Source |
| Plantae | Plant Cuticle Wax | Pedalium murex |
| Plantae | Plant Cuticle Wax | Chamaecrista kleinii |
| Plantae | Plant Straw | Oryza sativa (Rice) |
| Plantae | Plant Stem | Cyperus papyrus (Papyrus) |
| Plantae | Fruit | Sambucus nigra (Black elderberry) nih.gov |
| Plantae | Whole Plant | Euphorbia piscatoria nih.gov |
| Plantae | Whole Plant | Vanilla madagascariensis nih.gov |
| Animalia | Insect Wax | Beeswax (Apis species) medchemexpress.comresearchgate.net |
| Animalia | Wool Grease | Lanolin medchemexpress.com |
| Animalia | Marine Sponge | Petrosia pellasarca |
| Fungi/Protista | - | - |
| Geological | Fossil Wax | Peat Wax wikipedia.orghaz-map.com |
| Geological | Fossil Wax | Montan Wax wikipedia.orghaz-map.com |
Detailed Research Findings:
Research into the composition of beeswax has confirmed the presence of a complex mixture of compounds, including very-long-chain fatty acids like this compound. inchem.org Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used to identify the various chemical components of beeswax after derivatization to make the carboxylic acids more volatile. researchgate.net
Biosynthetic Pathways and Metabolic Intermediacy
Enzymatic Elongation Mechanisms in Long-Chain Fatty Acid Synthesis
The biosynthesis of hentriacontanoic acid, like other very-long-chain fatty acids, occurs through a cyclical process of fatty acid elongation. This process, carried out by a multi-enzyme complex known as the fatty acid elongase (FAE) system, sequentially adds two-carbon units to a growing acyl-CoA chain. researchgate.netnih.gov The cycle involves four key reactions:
Condensation: The initial and rate-limiting step involves the condensation of an acyl-CoA substrate with malonyl-CoA, catalyzed by a 3-ketoacyl-CoA synthase (KCS) or an ELOVL (Elongation of Very Long Chain Fatty Acids) enzyme. biorxiv.org This reaction extends the carbon chain by two atoms.
Reduction: The resulting 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR), utilizing NADPH as a reducing agent. nih.gov
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a molecule of water to form a trans-2,3-enoyl-CoA. nih.gov
Reduction: Finally, a trans-2,3-enoyl-CoA reductase (ECR) reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the original substrate. nih.gov
This elongated acyl-CoA can then re-enter the cycle for further elongation until the desired chain length, such as the 31 carbons of this compound, is achieved. The substrate specificity of the condensing enzyme is a key determinant of the final fatty acid product.
| Elongation Step | Enzyme | Function |
| Condensation | 3-ketoacyl-CoA synthase (KCS) / ELOVL | Lengthens the acyl-CoA chain by two carbons. |
| Reduction | 3-ketoacyl-CoA reductase (KCR) | Reduces the keto group to a hydroxyl group. |
| Dehydration | 3-hydroxyacyl-CoA dehydratase (HCD) | Removes a water molecule to create a double bond. |
| Reduction | trans-2,3-enoyl-CoA reductase (ECR) | Reduces the double bond to form a saturated fatty acid. |
Integration within Lipid Metabolism in Eukaryotic Systems
In eukaryotes, this compound and other VLCFAs are integral components of complex lipids, such as sphingolipids and glycerophospholipids, which are essential for various cellular functions. researchgate.netontosight.ai These fatty acids contribute to the structural integrity and fluidity of cellular membranes. ontosight.ai The synthesis of VLCFAs is spatially organized, primarily occurring in the endoplasmic reticulum. researchgate.net
While mammalian elongase systems were initially thought to have limits, not synthesizing chains beyond 28 carbons, the presence of longer fatty acids suggests specialized pathways or potential origins from gut microbiota. Once synthesized, these VLCFAs can be incorporated into various lipid classes, influencing membrane properties and participating in signaling pathways. ontosight.aitargetmol.com The dysregulation of VLCFA metabolism is associated with several genetic disorders, highlighting their importance in maintaining cellular homeostasis. ontosight.ai
| Eukaryotic Role | Description |
| Membrane Structure | Incorporated into sphingolipids and glycerophospholipids, affecting membrane fluidity and organization. ontosight.ai |
| Cellular Signaling | Can influence signaling pathways through their incorporation into signaling lipids. ontosight.ai |
| Precursor Molecule | Serves as a precursor for the synthesis of other complex lipids. |
Microbial Metabolic Transformations and Pathways
Microorganisms exhibit a remarkable capacity for fatty acid metabolism, and some are capable of producing odd-chain fatty acids like this compound. The de novo synthesis of odd-chain fatty acids in microbes typically starts with a different primer than the usual acetyl-CoA. nih.gov Propionyl-CoA serves as the initial building block, leading to the formation of fatty acids with an odd number of carbon atoms. nih.gov
The biosynthesis of propionyl-CoA itself can occur through various metabolic routes, including the metabolism of certain amino acids (isoleucine, valine, and threonine) and the degradation of odd-chain fatty acids. nih.gov Once formed, propionyl-CoA is carboxylated to methylmalonyl-CoA, which then enters the fatty acid synthesis pathway. nih.gov
Furthermore, microorganisms can modify existing fatty acids. For instance, studies on the gut microbiome of wild gorillas have shown a correlation between diet, gut microbial composition, and the profile of fecal metabolites, including various fatty acids. zenodo.org This suggests that microbial communities can transform dietary lipids and synthesize a diverse array of fatty acids. zenodo.org this compound has also been identified in the lipid profiles of certain bacteria, such as Capnocytophaga ochracea, where it is a component of their cellular lipids. nih.gov
| Microbial Process | Description |
| De Novo Synthesis | Utilizes propionyl-CoA as a primer for the synthesis of odd-chain fatty acids. nih.gov |
| Metabolic Transformation | Gut microbiota can alter dietary lipids and produce a variety of fatty acids. zenodo.org |
| Cellular Component | Found as a constituent of lipids in some bacterial species. nih.gov |
Plant Metabolic Pathways for Very-Long-Chain Fatty Acids
In plants, VLCFAs, including this compound, are crucial components of surface waxes, such as those found on leaves and fruits. These waxes form a protective cuticle that prevents water loss and protects against environmental stresses. This compound has been identified in the lipid composition of various plants.
The biosynthesis of VLCFAs in plants follows the same general elongation pathway as in other eukaryotes, involving the four key enzymatic steps. The resulting VLCFAs are then further metabolized to produce the diverse components of plant waxes, including alkanes, aldehydes, primary and secondary alcohols, ketones, and esters.
Metabolomic studies in plants often use this compound as an internal standard for the quantification of other metabolites due to its stability and distinct chromatographic properties. plos.orgfrontiersin.org Research on crop plants like wheat has shown that the levels of various metabolites, including fatty acids, can change in response to environmental stresses such as drought, indicating a dynamic role for lipid metabolism in plant stress responses. plos.org
| Plant Function | Description |
| Cuticular Wax Component | A key constituent of the protective wax layer on plant surfaces. |
| Stress Response | Levels of VLCFAs can be altered in response to environmental stresses like drought. plos.org |
| Research Tool | Used as a reliable internal standard in plant metabolomics studies. plos.orgfrontiersin.org |
Biological Roles and Physiological Functions
Cellular Membrane Structure and Dynamics
The integration of hentriacontanoic acid into cellular membranes can significantly impact their physical properties and, consequently, their function.
Contribution to Membrane Fluidity and Stability
As a long-chain saturated fatty acid, this compound can be incorporated into the lipid bilayer of cell membranes. Its extended, straight hydrocarbon chain allows for strong van der Waals interactions with neighboring lipid molecules. This tight packing tends to decrease membrane fluidity, making the membrane more rigid and ordered. wikipedia.org This effect is particularly pronounced when compared to shorter-chain or unsaturated fatty acids, which introduce kinks in the lipid structure and increase fluidity. wikipedia.org The presence of such very-long-chain fatty acids can also enhance the thermal stability of membranes.
The influence of fatty acid chain length on membrane properties is a key area of research. Studies using techniques like differential scanning calorimetry and molecular dynamics simulations can elucidate how the incorporation of this compound alters membrane phase transition temperatures and permeability.
Table 1: Influence of Fatty Acid Characteristics on Membrane Fluidity
| Fatty Acid Characteristic | Effect on Membrane Fluidity |
| Chain Length | Longer chains decrease fluidity |
| Saturation | Saturated chains (no double bonds) decrease fluidity |
| Unsaturation | Unsaturated chains (with double bonds) increase fluidity |
| Temperature | Higher temperatures increase fluidity |
| Cholesterol | Modulates fluidity, preventing extremes |
This table provides a generalized overview of factors affecting membrane fluidity.
Role in Sphingolipid Biosynthesis and Cell Membrane Function
Very-long-chain fatty acids are crucial components in the synthesis of sphingolipids, a class of lipids that are vital for cell membrane structure and function. ontosight.ai Sphingolipids are not only structural components of the plasma membrane but are also involved in signal transduction pathways that regulate cell growth, differentiation, and survival. rsc.orgontosight.ai
The biosynthesis of sphingolipids involves the attachment of a fatty acid to a sphingoid base. The specific fatty acid incorporated, such as this compound, can influence the properties and functions of the resulting sphingolipid. While the direct incorporation of this compound into sphingolipids is not as extensively documented as that of other very-long-chain fatty acids like lignoceric acid, the general pathways of sphingolipid metabolism highlight the importance of this class of fatty acids. ontosight.ai Alterations in sphingolipid composition, potentially influenced by the availability of very-long-chain fatty acids, can have significant consequences for cell membrane integrity and signaling. nih.gov
Involvement in Cellular Signaling Pathways
This compound and other related fatty acids are implicated in various cellular signaling cascades, influencing fundamental cellular processes.
Modulation of Intracellular Processes and Cell Proliferation
Research suggests that very-long-chain fatty acids can influence cellular signaling pathways, which may, in turn, affect cell proliferation and differentiation. smolecule.com While specific studies detailing the direct modulation of signaling pathways by this compound are limited, the broader context of fatty acid signaling indicates a potential role. For instance, free fatty acids have been shown to activate signaling pathways such as the estrogen receptor (ER) and mTOR pathways in the context of cancer cell proliferation. aacrjournals.orgaacrjournals.org this compound is often used as an internal standard in metabolomics studies that investigate these processes, highlighting its relevance in the analysis of cellular metabolites involved in proliferation. aacrjournals.orgaacrjournals.org
Interplay with Broader Organic Acid Signaling
The metabolic effects of this compound are part of a larger network of organic acid signaling. unh.edu Metabolomic studies reveal that changes in the levels of various organic acids, including amino acids and intermediates of the tricarboxylic acid (TCA) cycle, are often observed alongside alterations in fatty acid metabolism. unh.eduoup.com For example, in studies of plant and fungal metabolism, this compound is used as a standard to quantify changes in the metabolome under different conditions, such as viral infection or genetic modification. unh.edunih.gov These studies demonstrate that the cellular response to stimuli often involves a coordinated shift in the levels of numerous metabolites, including very-long-chain fatty acids, indicating a complex interplay in cellular physiology. unh.edunih.gov
Contributions to Organismal Physiology
In the context of animal physiology, while not a common dietary fatty acid, the metabolism of very-long-chain fatty acids is critical. Abnormalities in their breakdown are associated with certain genetic disorders. ontosight.ai Furthermore, this compound has been identified in analyses of biological samples in various research contexts, from investigating the microbiome's role in lung injury to studying the metabolism of zooplankton. physiology.org These occurrences underscore its presence and potential metabolic significance in a diverse range of organisms.
Table 2: Investigated Organisms and Tissues Containing this compound
| Organism/System | Context of Study |
| Plants | Component of cuticular waxes, providing waterproofing. |
| Cyanobacteria | Found in certain species, possibly for thermal adaptation. |
| Fungi (Cryphonectria parasitica) | Levels affected by viral infection, indicating a role in pathology. nih.gov |
| Zooplankton | Investigated as part of lipid metabolism studies. |
| Mice | Used as an internal standard in metabolomic analysis of lung injury models. physiology.org |
| Human Cell Lines | Used as an internal standard in cancer cell proliferation studies. aacrjournals.orgaacrjournals.org |
This table summarizes various research contexts where this compound has been identified or utilized.
Plant Defense Mechanisms and Germination
This compound is an integral component of plant survival strategies, contributing to both physical and chemical defense mechanisms. It is a significant constituent of plant cuticular waxes, the protective film covering the epidermis of leaves and stems. mdpi.com This waxy layer serves as a primary physical barrier, shielding the plant from environmental stressors such as UV radiation, preventing water loss, and forming a frontline defense against pathogenic microbes and insect herbivores. nih.gov The presence of very-long-chain fatty acids like this compound is crucial for the structural integrity and protective function of these natural coatings.
Beyond its structural role, this compound is implicated in allelopathy, a form of chemical warfare among plants. academicjournals.orgfrontiersin.org Allelopathy involves the release of biochemicals by one plant to inhibit the germination or growth of its competitors. academicjournals.orgfrontiersin.org Research has identified this compound in the water-soluble exudates from the seeds of Kochia scoparia, suggesting its involvement in these allelopathic interactions. researchgate.net By being released into the soil, it can act as a natural herbicide, suppressing the germination and development of nearby competing plant species. researchgate.netplantprotection.pl This chemical defense mechanism provides a competitive advantage, ensuring more resources are available for the allelopathic plant.
The inhibitory effect on germination is a key aspect of its role. While some chemicals promote germination, many others, including certain fatty acids released by plants, can act as inhibitors. eutrema.co.uk The presence of this compound in seed exudates points to its function as a germination inhibitor for other species, a critical component of its allelopathic strategy. researchgate.net
Table 1: Research Findings on this compound in Plant Interactions
| Research Area | Plant Species Studied | Finding | Implication | Reference(s) |
|---|---|---|---|---|
| Cuticular Waxes | Triticum aestivum (Wheat) | This compound is a component of leaf and stem cuticular waxes. | Contributes to the plant's protective barrier against biotic and abiotic stress. | mdpi.com |
| Allelopathy | Kochia scoparia | Identified in water-soluble seed exudates. | Implicated as an allelochemical that can inhibit the germination and growth of competing plants. | researchgate.net |
| General Defense | Various | Studied for its role in the composition of plant cuticles and its allelopathic effects. | Functions as part of both physical (cuticle) and chemical (allelopathy) defense systems. | |
Influence on Lipid Metabolism in Diverse Organisms
As a very-long-chain saturated fatty acid (VLCFA), this compound plays a fundamental role in the lipid metabolism and cellular structure of a wide range of organisms. Its primary function is as a structural component of cellular membranes. By integrating into the lipid bilayer, it influences membrane fluidity, permeability, and the function of membrane-bound proteins and enzymes. ontosight.ai
A critical aspect of its metabolic influence is its role as a precursor or component in the synthesis of more complex lipids, such as sphingolipids. ontosight.ai Sphingolipids are essential constituents of cell membranes, particularly in nerve tissue, and are vital for cellular signaling pathways. ontosight.ai The proper metabolism of VLCFAs, including this compound, is therefore crucial for maintaining cellular health, and abnormalities in these pathways are associated with certain genetic disorders in humans. ontosight.ai
The presence and metabolic role of this compound are not limited to plants and animals. Studies have identified it as a component of the phospholipids (B1166683) in both the inner and outer membranes of the bacterium Capnocytophaga ochracea, demonstrating its incorporation into microbial lipid structures. researchgate.net This indicates its broad significance across different domains of life.
In insects, lipids are paramount for numerous physiological processes, including energy storage for flight and metamorphosis, reproduction, and immune defense. nih.govfrontiersin.orgscienceopen.com The fat body is the central organ for lipid metabolism, analogous to the liver and adipose tissue in vertebrates, where fatty acids are synthesized, stored as triacylglycerols, and mobilized for energy. nih.govfrontiersin.org While specific studies on this compound metabolism in insects are not extensive, as a VLCFA, it would be incorporated into cellular membranes and utilized within the general lipid metabolic pathways for energy and the synthesis of structural lipids. scienceopen.com
Table 2: this compound in the Lipid Composition of Various Organisms
| Organism Type | Specific Organism/System | Location/Role | Significance | Reference(s) |
|---|---|---|---|---|
| Bacteria | Capnocytophaga ochracea | Component of inner and outer membrane phospholipids. | Demonstrates its role in the fundamental cell structure of prokaryotes. | researchgate.net |
| Plants | General | Component of cuticular waxes and a product of fatty acid elongation pathways. | Crucial for protective barriers and as a base for other lipid structures. | |
| Animals (General) | General | Involved in the synthesis of sphingolipids and regulation of lipid profiles. | Essential for cell membrane structure, signal transduction, and metabolic regulation. | ontosight.ai |
| Marine Sponges | Rhizophora apiculata, Petrosia pellasarca | Identified as a natural product within these organisms. | Indicates its presence in the lipid makeup of marine invertebrates. | |
Chemical Synthesis and Derivatization for Research
Laboratory Synthesis Routes
The creation of hentriacontanoic acid in a laboratory setting can be achieved through several synthetic pathways, offering control over purity and yield. These methods typically involve the construction of the long 31-carbon chain followed by the introduction of the carboxylic acid functional group.
A prominent synthetic route to this compound involves the chemical modification of a corresponding long-chain olefin. wikipedia.org The most common precursor is triacontene-1, a linear alkene with a 30-carbon chain. wikipedia.org The synthesis converts this terminal alkene into the target 31-carbon carboxylic acid.
The key transformation can be accomplished through a two-step process:
Hydroboration-Oxidation : This reaction sequence is used to convert the terminal alkene (triacontene-1) into a primary alcohol (1-hentriacontanol). This step effectively adds a hydroxyl group to the terminal carbon in an anti-Markovnikov fashion.
Oxidation : The resulting primary alcohol is then oxidized to the corresponding carboxylic acid, this compound. Standard oxidizing agents used for converting primary alcohols to carboxylic acids can be employed for this purpose. google.com
This olefin-based approach provides a reproducible method for obtaining pure samples of n-hentriacontanoic acid, which is crucial for detailed scientific investigation.
Carboxylation reactions represent another pathway for the synthesis of this compound. smolecule.com This method involves the direct introduction of a carboxyl group onto a suitable 30-carbon precursor molecule. A common strategy employs carbon dioxide (CO₂) as the source for the carboxyl group. This can be achieved through the reaction of CO₂ with a highly reactive organometallic intermediate, such as a Grignard reagent or an organolithium compound, derived from a 30-carbon alkyl halide. The organometallic compound acts as a nucleophile, attacking the electrophilic carbon of CO₂ to form a carboxylate salt, which is then protonated with acid to yield the final carboxylic acid.
| Synthesis Route | Precursor | Key Reactions | Advantages | Reference |
| Olefin-Based Reactions | Triacontene-1 | Hydroboration-Oxidation, Oxidation of primary alcohol | Controlled synthesis, High purity achievable | , wikipedia.org |
| Carboxylation | 30-Carbon Alkyl Halide | Formation of Grignard/Organolithium reagent, Reaction with CO₂ | Direct introduction of carboxyl group | smolecule.com |
Functional Group Modifications and Derivative Synthesis
The carboxylic acid group of this compound is a versatile functional handle that can be modified to produce a variety of derivatives. These derivatives are synthesized for specific research purposes, including improving analytical detection, altering physical properties, or for use as intermediates in more complex syntheses.
This compound readily undergoes esterification, reacting with alcohols in the presence of an acid catalyst to form esters. smolecule.com This reaction is fundamental for many analytical and research applications. A primary application is the synthesis of Fatty Acid Methyl Esters (FAMEs) for analysis by gas chromatography (GC). ontosight.ailabtorg.kz
The conversion to methyl hentriacontanoate (C31:0 ME) enhances the volatility of the compound, making it suitable for GC analysis. ontosight.ailabtorg.kzlarodan.com The esterification is typically carried out by reacting this compound with methanol (B129727) using a catalyst such as boron trichloride (B1173362) (BCl₃). ontosight.ailabtorg.kz The resulting FAMEs are more stable and provide for quick and quantitative analysis, which is essential in fields like lipidomics and the study of plant waxes where precise quantification of individual fatty acids is required.
The carboxyl group of this compound can be replaced to form various derivatives, including halogenated compounds. smolecule.com Halogenation reactions can lead to the formation of acyl halides, such as hentriacontanoyl chloride. namu.wiki These acyl halides are highly reactive intermediates that are not typically isolated but are used in situ to synthesize other derivatives like esters and amides under milder conditions than direct reaction with the carboxylic acid. namu.wiki Other substitution reactions can be performed using various reagents to replace the hydroxyl part of the carboxyl group.
Enzymes, particularly lipases, offer a powerful tool for the synthesis of fatty acid derivatives with high selectivity, often avoiding the need for protecting groups. While specific studies on the enzymatic synthesis of this compound derivatives are not widely detailed, general principles from fatty acid biochemistry can be applied. Lipases like Candida antarctica lipase (B570770) A (CAL-A) are known to catalyze the selective acylation of polyols, which could be applied to produce specific esters of this compound. researchgate.net
Furthermore, the natural occurrence of glyceride derivatives of this compound, such as (2S)-1-O-hentriacontanoyl glycerol (B35011) found in Hylodendron gabunensis, points to the existence of enzymatic pathways capable of incorporating this very-long-chain fatty acid into more complex lipid structures. researchgate.net These natural pathways can inspire chemoenzymatic strategies for the targeted synthesis of specific this compound derivatives for research.
| Derivative Type | Reactants | Key Reagents/Catalysts | Primary Research Purpose | Reference |
| Methyl Ester | This compound, Methanol | Boron trichloride (BCl₃), Acid Catalyst | Gas Chromatography (GC) analysis | smolecule.com, ontosight.ai, labtorg.kz |
| Acyl Halide | This compound | Thionyl chloride, Oxalyl chloride | Reactive intermediate for further synthesis | smolecule.com, namu.wiki |
| Glyceride Ester | This compound, Glycerol | Lipase (e.g., CAL-A) | Synthesis of structured lipids, Biomimetic studies | researchgate.net, researchgate.net |
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to isolating hentriacontanoic acid from intricate mixtures, thereby enabling its precise measurement. Gas and liquid chromatography, often coupled with mass spectrometry, are the principal techniques utilized for this purpose.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Applications
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), stands as a cornerstone for the analysis of this compound. This technique is well-suited for volatile or semi-volatile compounds, a category that this compound falls into after appropriate derivatization. nih.gov Its high thermal stability and distinct retention time make it readily analyzable by GC-MS.
GC-MS metabolomics approaches have been successfully used to characterize the chemical composition of cuticular waxes in plants, such as in various wheat (Triticum aestivum L.) cultivars. nih.gov In these studies, this compound is often detected as a component of the complex lipid profile. nih.gov A key application of this compound in GC-MS analysis is its use as an internal standard. nih.gov Due to its general absence in many biological samples, particularly mammalian tissues, it serves as an excellent tool to normalize metabolite concentrations, correcting for variations in sample preparation and instrument response. mdpi.com For quantification, a known amount of this compound is added to the sample prior to extraction and derivatization. The peak area of the analyte of interest is then compared to the peak area of the this compound internal standard. nih.govmdpi.com
A study on the cuticular waxes of four wheat cultivars illustrates the application of GC-MS in identifying and comparing the relative abundance of compounds like this compound.
| Compound | Retention Index (RI) | Relative Abundance in Conan Cultivar (Leaf) | Biological Association |
|---|---|---|---|
| This compound | 2796 | 0.32 | Plant-insect interactions |
Data derived from a GC-MS metabolomics study of wheat cuticular waxes. nih.gov The relative abundance is a comparative measure within the study.
Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches for Lipidomics
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool in lipidomics, offering a complementary approach to GC-MS for the analysis of a wide range of lipids, including VLCFAs. frontiersin.org LC-MS is particularly advantageous for analyzing less volatile lipids and can often be performed with minimal or no derivatization, which is beneficial for high-throughput screening. frontiersin.org
LC-MS methods, such as those using reversed-phase chromatography with a C8 or C30 column, can separate fatty acids based on their chain length and degree of unsaturation. frontiersin.orgnih.gov For instance, a C8 reversed-phase LC-MS method has been developed for the analysis of fatty acids with chain lengths from 14 to 36 carbons. nih.gov Non-polar lipids can be effectively separated using a C30 column with a gradient of acetonitrile/water and isopropanol/acetonitrile/water. frontiersin.org
A specific application, infrared laser ablation atmospheric pressure photoionization mass spectrometry (LAAPPI-MS), has been used to analyze metabolites at the single-cell level in Arabidopsis thaliana leaves. This technique successfully detected this compound as a deprotonated ion [M-H]⁻ in the unicellular trichomes.
| Detected Ion Species | Compound | Observed m/z | Mass Error (ppm) | Location Detected |
|---|---|---|---|---|
| [M-H]⁻ | This compound | 465.465 | 4.6 | Single-cell trichome |
Data from a LAAPPI-MS imaging study of Arabidopsis thaliana leaves. acs.org
Spectroscopic and Spectrometric Elucidation Methods
While chromatography separates components of a mixture, spectroscopy and spectrometry are crucial for the structural confirmation and unambiguous identification of the isolated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
In a study identifying constituents from the aerial part of Gastrodia elata Blume, this compound was characterized using NMR spectroscopy. The resulting spectral data provide a clear fingerprint for the molecule's long aliphatic chain and its terminal carboxylic acid group.
| Nucleus | Technique | Solvent | Chemical Shift (δ) in ppm | Description |
|---|---|---|---|---|
| ¹H | 500 MHz NMR | CDCl₃ | 2.36 (t, J=7.5 Hz) | 2H, α-methylene protons (H-30) |
| 1.67 (m) | 2H, β-methylene protons (H-29) | |||
| 1.27-1.32 (m) | Methylene protons of the long chain (H-2 to H-28) | |||
| 0.90 (t, J=7.5 Hz) | 3H, terminal methyl protons (H-1) | |||
| ¹³C | 125 MHz NMR | CDCl₃ | 179.43 | Carboxyl carbon (C-31) |
| 34.18 | α-carbon (C-30) | |||
| 24.94 | β-carbon (C-29) | |||
| 29.18-32.21 | Carbons of the long chain (C-3 to C-28) | |||
| 14.23 | Terminal methyl carbon (C-1) |
Spectral data obtained from the analysis of constituents of Gastrodia elata Blume. koreascience.kr
Mass Spectrometry (MS) Applications for Molecular Identification
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. In conjunction with GC or LC, it allows for the identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. Electron Ionization (EI) is a common ionization technique used in GC-MS that results in characteristic fragmentation of molecules.
For this compound, the molecular ion peak [M]⁺ can be observed, along with a series of fragment ions resulting from the cleavage of the long aliphatic chain.
| m/z | Interpretation |
|---|---|
| 466 | Molecular Ion [M]⁺ |
| 438 | [M-C₂H₄]⁺ |
| 422 | [M-C₃H₆]⁺ |
| 410 | [M-C₄H₈]⁺ |
| 395 | [M-C₅H₁₁]⁺ |
| 353 | - |
| 325 | - |
| 297 | - |
| 129 | - |
Fragmentation data from the analysis of constituents of Gastrodia elata Blume. koreascience.kr The pattern of peaks separated by 14 mass units is characteristic of the sequential loss of CH₂ groups from the alkyl chain. libretexts.org
Sample Preparation and Derivatization for Analysis
Effective sample preparation is critical for the successful analysis of this compound, especially from complex biological matrices. This process typically involves extraction followed by derivatization, particularly for GC-based analyses.
The high boiling point and polar nature of the carboxylic acid group in this compound make it non-volatile, necessitating derivatization to increase its volatility and thermal stability for GC analysis. The most common derivatization strategy is esterification to form fatty acid methyl esters (FAMEs). Several reagents can be employed for this purpose:
Sulfuric Acid-Methanol: This method has been found to be highly appropriate for the derivatization of very-long-chain fatty acids (C24:0-C36:0), offering a good balance of speed, cost, and safety. nih.govgerli.com
Boron Trifluoride (BF₃)-Methanol: A widely used reagent for preparing FAMEs. nih.gov
Hydrochloric Acid (HCl)-Methanol: Another acidic catalyst for methylation, though it may require longer reaction times compared to other methods. nih.govgerli.com
Silylation Reagents: These reagents convert the acidic proton of the carboxyl group into a silyl (B83357) ether. Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-(t-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which produces more stable tert-butyldimethylsilyl (TBDMS) derivatives. mdpi.comnih.govscispace.com TBDMS derivatives are particularly useful as they are less sensitive to moisture compared to trimethylsilyl (B98337) (TMS) derivatives. scispace.com
The choice of derivatization agent can depend on the specific requirements of the analysis, such as the need for stability or the avoidance of certain reaction byproducts. nih.gov Following derivatization, the sample is typically extracted into an organic solvent like hexane (B92381) or toluene (B28343) before injection into the GC system. gerli.comlatamjpharm.org For LC-MS analysis, derivatization is often not required, simplifying the sample preparation workflow. frontiersin.org
Extraction and Saponification Protocols
The initial step in the analysis of this compound involves its extraction from the source material. As this compound is often found esterified to other molecules (e.g., in waxes or glycerolipids), a saponification step is crucial to liberate the free fatty acid. restek.comgcms.cz
Extraction: Lipids, including this compound, are typically extracted from sample matrices using nonpolar solvents. restek.comgcms.cz For instance, in studies involving plant or fecal matter, samples are often weighed into glass vials for processing. researchgate.net The choice of solvent and extraction conditions depends on the matrix.
Saponification: Saponification is the hydrolysis of an ester under basic conditions, which releases the carboxylate salt of the fatty acid. operachem.com This process is essential for analyzing total fatty acid content, as it cleaves the ester bonds in lipids like triacylglycerols and sterol esters. nih.gov A common method involves refluxing the lipid extract with a methanolic solution of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). restek.comoperachem.com For example, a lipid sample can be hydrolyzed with 1 M KOH in 70% ethanol (B145695) at 90°C for one hour. nih.gov Following saponification, the reaction mixture is acidified, typically with hydrochloric acid (HCl), to protonate the carboxylate salt and form the free fatty acid. operachem.comnih.gov The liberated free fatty acids are then extracted from the aqueous phase using a nonpolar solvent like hexane or diethyl ether. operachem.comnih.gov
A simplified protocol combines extraction and saponification, where the sample is heated with an alcoholic KOH solution. This one-vessel approach reduces sample manipulation, which can increase precision and decrease preparation time. agraria.com.br
Table 1: Typical Saponification Protocol for Fatty Acid Analysis
| Step | Procedure | Purpose |
| 1. Hydrolysis | A lipid sample is treated with a solution of 1 M KOH in 70% ethanol. | To cleave ester bonds and release fatty acid salts. |
| 2. Heating | The mixture is heated, for instance at 90°C for 1 hour. nih.gov | To accelerate the saponification reaction. |
| 3. Acidification | The reaction mixture is cooled and then acidified using 6 M HCl. nih.gov | To protonate the fatty acid salts, forming free fatty acids. |
| 4. Extraction | The resulting free fatty acids are extracted with a nonpolar solvent like hexane. nih.gov | To isolate the free fatty acids from the aqueous solution. |
| 5. Evaporation | The solvent is evaporated under a vacuum or a gentle stream of nitrogen. | To concentrate the fatty acid sample for the next step. |
Formation of Fatty Acid Methyl Esters (FAMEs) for Enhanced Analysis
Once extracted and liberated, free fatty acids like this compound are typically converted into their corresponding fatty acid methyl esters (FAMEs) before analysis by gas chromatography (GC). restek.comgcms.cz This derivatization step is critical because it increases the volatility and thermal stability of the fatty acids, making them suitable for GC analysis. gcms.cz The formation of FAMEs also improves chromatographic peak shape and reduces the activity of the carboxyl group, leading to more accurate analytical data. restek.comgcms.cz
Several methods exist for the methylation of free fatty acids. A classical approach involves using boron trifluoride (BF₃) in methanol (B129727). restek.com After saponification and extraction of the free fatty acids, they are heated with a 10% solution of BF₃ in methanol to form FAMEs. nih.gov
An alternative and convenient method uses hydrochloric acid (HCl) as a catalyst. nih.gov A solution of HCl in methanol/water can effectively methylate free fatty acids. Optimal conditions for this reaction have been found to be a reaction temperature of 45°C for 60 minutes with an HCl concentration of 0.2%. nih.gov For more resistant lipids like sterol esters, harsher conditions such as heating at 100°C for 1-1.5 hours may be employed. nih.gov A faster method for quality control applications involves a one-pot extraction and methylation using a 2% sulfuric acid-methanol solution with n-hexane, which can complete the derivatization in as little as 10-15 minutes. latamjpharm.org
Table 2: Comparison of Common FAMEs Derivatization Methods
| Method | Reagent | Typical Conditions | Notes |
| Saponification / BF₃-Methanol | 10% Boron Trifluoride in Methanol nih.gov | Heat at 37°C for 20 minutes. nih.gov | A conventional two-step method performed after saponification and extraction of free fatty acids. nih.gov |
| Acid-Catalyzed Methylation (HCl) | HCl in Methanol/Water nih.gov | Heat at 45°C for 60 minutes. nih.gov | A convenient method that can be applied directly to a lipid sample, achieving yields >96%. nih.gov |
| Fast Methylation (H₂SO₄) | 2% Sulfuric Acid in Methanol latamjpharm.org | Heat at 80°C for 15 minutes. latamjpharm.org | A rapid method suitable for routine quality control, combining methylation and extraction. latamjpharm.org |
Use of Internal Standards for Quantitative Accuracy
For the accurate quantification of this compound using chromatographic methods, an internal standard (IS) is indispensable. latamjpharm.org An internal standard is a compound that is added to the sample in a known concentration at the beginning of the analytical procedure. plos.org It helps to correct for the loss of analyte during sample preparation (extraction, derivatization) and for variations in injection volume into the gas chromatograph. agraria.com.br The concentration of the target analyte is determined by comparing its peak area to the peak area of the internal standard. latamjpharm.org
The ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the sample. For the analysis of very-long-chain fatty acids, fatty acids with odd-numbered carbon chains are often chosen because they are generally absent or present in very low concentrations in biological samples.
Interestingly, This compound (C31:0) itself is frequently used as an internal standard for the analysis of other fatty acids, particularly in metabolomic studies and the analysis of very-long-chain polyunsaturated fatty acids. researchgate.netplos.orgresearchgate.net When analyzing for this compound, a different fatty acid must be selected as the internal standard. Common choices include nonadecanoic acid (C19:0), methyl heptadecanoate (C17:0), or methyl tricosanoate (B1255869) (C23:0). nih.govlatamjpharm.orglatamjpharm.org The choice of internal standard depends on the specific fatty acids being analyzed to ensure that its peak does not overlap with any of the analytes in the chromatogram.
Table 3: Examples of Internal Standards Used in Fatty Acid Analysis
| Internal Standard | Chemical Formula | Molar Mass ( g/mol ) | Typical Application |
| This compound | C₃₁H₆₂O₂ | 466.82 | Analysis of other fatty acids and metabolites. researchgate.netplos.orgresearchgate.net |
| Nonadecanoic acid | C₁₉H₃₈O₂ | 298.50 | General fatty acid quantification, including VLCFAs. latamjpharm.orglatamjpharm.org |
| Pentadecanoic acid | C₁₅H₃₀O₂ | 242.40 | Analysis of fatty acids in yeast. agraria.com.br |
| Methyl heptadecanoate | C₁₈H₃₆O₂ | 284.48 | General FAMEs analysis. nih.gov |
| Methyl tricosanoate | C₂₄H₄₈O₂ | 368.64 | General FAMEs analysis. nih.gov |
| Undecanoic acid | C₁₁H₂₂O₂ | 186.29 | Analysis of fatty acids in herbal materials. silae.it |
Ecological Significance and Environmental Fate
Biodegradation Studies of Long-Chain Hydrocarbons and Fatty Acids
The biodegradation of long-chain fatty acids (LCFAs), including VLCFAs like hentriacontanoic acid, is a critical process in the carbon cycle, primarily carried out by specialized microorganisms. These compounds are known for their persistence due to their low water solubility and high molecular weight.
Aerobic vs. Anaerobic Degradation: Under aerobic conditions, the degradation of LCFAs can be challenging. Often, only specialist filamentous bacteria such as Microthrix parvicella or Nocardioforms are capable of initiating the breakdown. However, these organisms may use the LCFAs to produce lipids that strengthen their cell walls, which can sometimes lead to operational issues like foaming in wastewater treatment systems teamaquafix.com.
Anaerobic degradation of LCFAs is generally a more efficient, albeit slower, process. It proceeds via β-oxidation, where microbial consortia work syntrophically nih.govnih.gov. In this process, acetogenic bacteria break down the fatty acid chain, producing acetate (B1210297) and hydrogen (H₂). This is a thermodynamically sensitive reaction that requires the partial pressure of H₂ to be kept low. This is achieved by hydrogen-consuming partners, typically methanogenic archaea, which convert the intermediates into methane (B114726) and carbon dioxide nih.govnih.gov.
Key Microorganisms: Several groups of bacteria are known to be involved in the anaerobic degradation of LCFAs. These are often found in environments such as anaerobic digesters, wastewater treatment sludge, and oil reservoirs. Studies have identified key players in these microbial communities. For instance, enrichment cultures grown on palmitate (C16:0) and oleate (B1233923) (C18:1) have revealed the predominance of bacteria from the families Syntrophomonadaceae and Syntrophobacteraceae nih.gov. More recent genome-centric analyses have also identified novel degraders, including species from Spirochaetota, Smithellaceae, and Desulfomonilia nih.govresearchgate.net. In sulfate-rich environments, sulfate-reducing bacteria like "Candidatus Desulfomonile palmitatoxidans" can completely oxidize LCFAs frontiersin.org.
The structural characteristics of the fatty acid, such as chain length and branching, significantly affect its biodegradability. Increased alkyl chain branching, for example, can reduce the rate and extent of biotransformation nih.gov. While specific studies on this compound are limited, it is used as a model compound for investigating the biodegradation of long-chain hydrocarbons due to its stable, linear structure smolecule.com.
| Microorganism/Group | Metabolic Role | Environment | Substrates |
|---|---|---|---|
| Syntrophomonadaceae | Syntrophic LCFA β-oxidation (Acetogenesis) | Anaerobic digesters, Sediments | Saturated and unsaturated LCFAs |
| Syntrophobacteraceae | Syntrophic LCFA β-oxidation (Acetogenesis) | Anaerobic digesters | Saturated LCFAs |
| Desulfomonile spp. | Sulfate-reducing LCFA oxidation | Sulfate-rich anaerobic environments | Saturated and unsaturated LCFAs |
| Methanogens (e.g., Methanothrix) | Hydrogenotrophic/Acetoclastic methanogenesis | Anaerobic digesters, Sediments | H₂, Acetate |
| Microthrix parvicella | Aerobic LCFA degradation | Wastewater treatment plants | LCFAs |
Role in Biogeochemical Cycling of Organic Carbon
Very-long-chain fatty acids like this compound are important biomarkers in biogeochemical studies, providing insights into the sources and cycling of organic carbon in various environments odu.edu. Their stability allows them to be preserved in sediments over geological timescales, retaining a signature of their origin ifremer.fr.
The primary source of this compound and other VLCFAs in the environment is the epicuticular wax of terrestrial higher plants nih.govmdpi.com. These waxes form a protective barrier on leaves and stems. Upon decomposition of plant matter, these lipid components are incorporated into soil organic matter and can be transported into aquatic systems via erosion and river runoff.
In marine and lacustrine sediments, the presence and relative abundance of VLCFAs (typically C24 to C32) are widely used as proxies for terrestrial organic matter input ifremer.frmdpi.comcore.ac.uk. By analyzing the distribution of these fatty acids in sediment cores, scientists can reconstruct past vegetation changes and understand the transport of carbon from land to sea. For example, studies in the Congo deep-sea fan have used LCFAs to show that organic matter largely originates from continental higher plants and soil erosion, with the material undergoing limited degradation during its rapid transit to the deep sea ifremer.fr.
The association of these hydrophobic molecules with mineral particles can enhance their preservation, protecting them from microbial degradation and contributing to long-term carbon sequestration in sediments mdpi.comnih.govresearchgate.net. The ratio of short-chain fatty acids (derived from algae and bacteria) to long-chain fatty acids (from terrestrial plants) helps in distinguishing between marine and terrestrial sources of organic carbon in sediments core.ac.ukearth-science.net.
| Biomarker Class | Carbon Chain Length | Primary Source Indicated | Environmental Significance |
|---|---|---|---|
| Short-Chain Fatty Acids (SCFAs) | < C20 | Marine algae, Bacteria | Indicates autochthonous (in-situ) primary productivity. |
| Long-Chain Fatty Acids (LCFAs) | C20 - C24 | Mixed sources, including some plants and microbes | Can indicate a mix of terrestrial and aquatic sources. |
| Very-Long-Chain Fatty Acids (VLCFAs) | > C24 (e.g., this compound) | Terrestrial higher plants (cuticular wax) | Tracer for allochthonous (external) terrestrial carbon input into aquatic systems. |
| Branched-Chain Fatty Acids (iso/anteiso) | C14 - C17 | Bacteria | Indicates bacterial biomass and microbial processing of organic matter. |
Environmental Occurrence and Distribution Studies
This compound is found in a variety of natural environmental matrices, reflecting its origins from biological waxes. Its distribution is closely linked to the production and decomposition of plant biomass.
Soils and Sediments: The most significant reservoir for this compound is in soils and sediments. It is a component of soil organic matter, derived from the decomposition of plant litter nih.gov. From the soil, it can be transported to rivers and eventually deposited in marine sediments, where it becomes part of the geological record ifremer.frmdpi.com. Its concentration in sediments can vary depending on the proximity to terrestrial sources and the depositional environment.
Natural Waxes: this compound can be derived from fossilized plant matter in the form of peat wax and montan wax wikipedia.orgmfa.orghaz-map.com. Montan wax, extracted from lignite (B1179625) (brown coal), is known to be a rich source of free long-chain acids and their esters, with chain lengths typically ranging from C22 to C34 researchgate.netvoelpker.com.
Atmospheric Aerosols: Carboxylic acids, including LCFAs, are also present in atmospheric aerosols nih.govcopernicus.org. They can be emitted directly from biological sources (e.g., plant waxes abraded from leaf surfaces) or formed through the atmospheric oxidation of volatile organic compounds mdpi.comnoaa.gov. These aerosolized fatty acids can be transported over long distances and contribute to the organic fraction of particulate matter, influencing air quality and climate copernicus.org.
Biological Organisms: Besides higher plants, this compound has been identified in various other organisms, including certain plants like Pedalium murex and Chamaecrista kleinii nih.gov. VLCFAs are crucial components of cellular lipids in nearly all forms of life, from bacteria to mammals, where they are involved in forming cell membranes and storing energy nih.govnih.gov.
| Environmental Matrix | Specific Source/Compartment | Significance of Occurrence |
|---|---|---|
| Geological Deposits | Peat wax, Montan wax (from Lignite) | Natural, fossilized source of VLCFAs. |
| Soils | Soil organic matter (from plant litter) | Major reservoir; indicates terrestrial biomass input. |
| Sediments | Marine and lacustrine sediments | Biomarker for terrestrial carbon input and paleoclimate reconstruction. |
| Atmosphere | Atmospheric aerosols | Component of organic particulate matter from biogenic and anthropogenic sources. |
| Biota | Higher plant epicuticular waxes, various microorganisms | Integral part of biological lipids and protective waxes. |
Future Research Directions and Open Questions
Elucidation of Novel Biological Activities and Molecular Targets
While some biological activities of hentriacontanoic acid have been identified, there is a vast potential for discovering novel functions and the specific molecular targets through which it exerts its effects. Future research could focus on its potential anti-inflammatory and antimicrobial properties, as related compounds have shown such activities nih.govresearchgate.netmdpi.comnih.gov. A derivative of hentriacontane has demonstrated anti-inflammatory potential by suppressing inflammatory cytokines and regulating NF-κB nih.govresearchgate.net. The exploration of how this compound interacts with cellular membranes and signaling pathways could reveal new therapeutic possibilities smolecule.com. Identifying the specific enzymes and receptors that interact with this compound will be crucial in understanding its mechanism of action at a molecular level.
Advanced Understanding of Biosynthetic Regulation and Genetic Control
The biosynthesis of very-long-chain fatty acids is a complex process involving a family of enzymes known as fatty acid elongases (ELO elongases) nih.govmdpi.comsanramlab.org. While the general pathway is understood, the specific regulatory mechanisms and genetic control governing the production of this compound are not fully elucidated. Future research should aim to identify the specific ELOVL enzymes responsible for elongating the fatty acid chain to 31 carbons and the factors that regulate their expression and activity nih.govgoogle.com. Investigating the genetic and environmental cues that influence the production of this compound in various organisms will provide a more complete picture of its physiological significance mdpi.comsanramlab.orggsartor.org.
Development of Innovative Analytical Platforms for In-situ Detection
Current methods for detecting and quantifying this compound typically involve extraction and chromatographic techniques. A significant area for future development is the creation of innovative analytical platforms for the in-situ detection of this and other fatty acids. This could involve the development of genetically encoded biosensors that can monitor fatty acid levels in real-time within living cells frontiersin.orgnih.gov. Such biosensors would provide invaluable insights into the dynamic changes in this compound concentrations in response to various stimuli. Additionally, advancements in mass spectrometry imaging could enable the visualization of its spatial distribution within tissues, offering a deeper understanding of its localized functions. The development of more sensitive and selective electrochemical biosensors also holds promise for rapid and on-site analysis acs.orgmdpi.com.
Exploration of Ecological Interventions and Environmental Bioremediation Potentials
This compound is a key component of plant epicuticular waxes, which form a protective barrier against water loss and other environmental stresses utoronto.canih.gov. Understanding the role of this compound in plant resilience could inform ecological interventions, such as breeding crops with enhanced drought tolerance utoronto.canih.gov. Furthermore, the microbial degradation of long-chain hydrocarbons is a critical process in environmental bioremediation mdpi.comenviro.wikinih.govbrieflands.commdpi.com. Research into the microorganisms and enzymes capable of breaking down this compound could lead to the development of novel strategies for cleaning up environments contaminated with long-chain hydrocarbons mdpi.comenviro.wikinih.govbrieflands.commdpi.com. This compound can serve as a model compound for studying the biodegradation of these persistent pollutants smolecule.com.
Q & A
Q. What is the role of hentriacontanoic acid as an internal standard in GC-MS-based metabolomic studies, and how is it methodologically applied?
this compound (C31H62O2) is widely used as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) to normalize metabolite concentrations across samples. Its absence in biological samples ensures minimal interference with endogenous metabolites. Methodologically, it is added to samples prior to derivatization, and its peak area is used to correct for technical variability (e.g., injection volume, column degradation). Normalization involves calculating the ratio of target metabolite peak areas to the IS peak area, enabling cross-sample comparisons .
Q. How should this compound solutions be prepared and validated to ensure analytical consistency?
Solutions are typically prepared in organic solvents (e.g., acetonitrile/methanol) at concentrations calibrated to match the expected metabolite abundance in samples. Validation includes:
Q. What criteria should guide the selection of this compound over other internal standards?
Key criteria include:
- Chemical inertness : No reactivity with derivatization agents (e.g., methoxyamine, MSTFA).
- Chromatographic separation : Distinct retention time from common metabolites.
- Absence in samples : Verified via blank runs to confirm no endogenous presence .
Advanced Research Questions
Q. How can researchers address variability in this compound normalization when analyzing heterogeneous sample types (e.g., tissues vs. biofluids)?
Heterogeneity requires:
- Batch-specific normalization : Including the IS in every batch to account for inter-run variability.
- Weight adjustment : Normalizing to sample weight (e.g., mg tissue or mL fluid) alongside IS peak ratios.
- Statistical correction : Applying log-transformation and autoscaling to mitigate heteroscedasticity, followed by False Discovery Rate (FDR) adjustments for multiple comparisons .
Q. What strategies optimize the integration of this compound-normalized metabolomic data with transcriptomic or proteomic datasets?
Integration involves:
- Data transformation : Converting relative metabolite concentrations (IS-normalized) to z-scores for cross-omics comparability.
- Pathway mapping : Using tools like MetaboAnalyst to link metabolites to KEGG pathways, aligning with gene/protein annotations.
- Multi-omics normalization : Harmonizing batch effects across datasets using ComBat or similar algorithms .
Q. How can unexpected chromatographic peaks or interference with this compound be systematically troubleshooted?
Steps include:
- Library matching : Comparing peaks against mass spectral libraries (e.g., NIST, custom databases) to identify contaminants .
- Blank subtraction : Analyzing solvent-only samples to isolate IS-specific signals.
- Retention time monitoring : Tracking shifts caused by column aging or temperature fluctuations .
Q. What statistical approaches are recommended for reconciling contradictory findings in studies using this compound normalization?
Contradictions may arise from:
- Heterogeneity : Quantify using Higgins’ I² statistic to assess variability attributable to study differences vs. chance.
- Meta-regression : Exploring covariates (e.g., sample type, derivatization protocols) to explain discrepancies.
- Sensitivity analysis : Excluding outlier studies to test result robustness .
Methodological Best Practices
- Instrument calibration : Regularly validate GC-MS sensitivity using IS-spiked quality control samples .
- Data reporting : Clearly state normalization formulae (e.g., Ni = (Xi/XIS) × fresh weight⁻¹) to enhance reproducibility .
- Ethical data handling : Annotate raw data with IS batch details and preprocessing steps for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
